7-Bromo-2-chloroquinoline-3-carbonitrile CAS number
7-Bromo-2-chloroquinoline-3-carbonitrile CAS number
An In-Depth Technical Guide to 7-Bromo-2-chloroquinoline-3-carbonitrile
Abstract
This technical guide provides a comprehensive overview of 7-Bromo-2-chloroquinoline-3-carbonitrile (CAS No: 892874-32-7), a pivotal heterocyclic building block for researchers, medicinal chemists, and drug development professionals. This document delves into its physicochemical properties, detailed synthesis protocols with mechanistic insights, and its versatile applications as a scaffold in modern drug discovery. Emphasis is placed on the strategic utility of its distinct functional groups—the chloro, bromo, and carbonitrile moieties—which serve as reactive handles for constructing diverse molecular libraries. Safety protocols and handling procedures are also detailed to ensure its effective and safe utilization in a laboratory setting.
Introduction: A Versatile Quinoline Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Compounds incorporating the quinoline nucleus exhibit a wide spectrum of pharmacological activities, including anticancer, antimalarial, anti-inflammatory, and antimicrobial properties.[2][3]
7-Bromo-2-chloroquinoline-3-carbonitrile emerges as a particularly valuable intermediate. Its trifunctional nature offers a platform for sequential and site-selective chemical modifications:
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2-Chloro Group: Highly susceptible to nucleophilic aromatic substitution, allowing the introduction of various amine, oxygen, or sulfur-based nucleophiles.
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7-Bromo Group: An ideal handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the formation of carbon-carbon and carbon-heteroatom bonds.[1]
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3-Carbonitrile Group: A versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various heterocycles like tetrazoles.
This strategic arrangement of reactive sites allows for the systematic exploration of chemical space around the quinoline core, making it a cornerstone reagent in the synthesis of targeted therapeutic agents.
Physicochemical and Safety Data
Accurate characterization is the foundation of reproducible science. The key properties of this compound are summarized below.
Properties Profile
| Property | Value | Source |
| CAS Number | 892874-32-7 | [4] |
| Molecular Formula | C₁₀H₄BrClN₂ | [4] |
| Molecular Weight | 267.51 g/mol | [4] |
| Appearance | Brown solid | [5] |
| PubChem CID | 17039588 | [4] |
| Topological Polar Surface Area | 36.7 Ų | [6] |
| Complexity | 262 | [6] |
GHS Hazard and Safety Information
This compound is classified as hazardous and must be handled with appropriate precautions. The following information is synthesized from supplier Safety Data Sheets (SDS).[5][7]
| Hazard Category | GHS Classification | Precautionary Statements (Examples) |
| Acute Toxicity | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][7] |
| P270: Do not eat, drink or smoke when using this product.[7] | ||
| P280: Wear protective gloves/protective clothing/eye protection.[5][7] | ||
| Skin Irritation | H315: Causes skin irritation. | P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5][7] |
| Eye Irritation | H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[5] |
| Respiratory Irritation | H335: May cause respiratory irritation. | P271: Use only outdoors or in a well-ventilated area.[5] |
Storage: Store locked up in a well-ventilated place.[7] Keep the container tightly closed. Recommended storage may be in a freezer for long-term stability.[5]
Synthesis and Mechanistic Rationale
The synthesis of 7-Bromo-2-chloroquinoline-3-carbonitrile is typically achieved through a two-step process starting from an appropriately substituted acetanilide. The methodology leverages the classical Vilsmeier-Haack reaction, followed by conversion of the resulting aldehyde to the nitrile.
Synthesis Workflow Diagram
Caption: Two-step synthesis of the target compound.
Experimental Protocol
Step 1: Synthesis of 7-Bromo-2-chloroquinoline-3-carboxaldehyde via Vilsmeier-Haack Reaction
This reaction is a cornerstone for synthesizing 2-chloroquinoline-3-carbaldehydes.[8] The Vilsmeier reagent, formed in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), acts as both a formylating and chlorinating agent, driving the cyclization of the acetanilide precursor.
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Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, 4 equivalents) to 0°C in an ice bath.
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Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 4 equivalents) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 10°C. After the addition is complete, stir the mixture for 30 minutes at room temperature.
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Substrate Addition: Add 4-bromoacetanilide (1 equivalent) portion-wise to the Vilsmeier reagent.
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Reaction: Heat the reaction mixture to 70-80°C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, cool the mixture and pour it carefully onto crushed ice with vigorous stirring.
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Neutralization & Isolation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7. The solid product will precipitate.
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Purification: Filter the precipitate, wash thoroughly with cold water, and dry under vacuum. The crude 7-Bromo-2-chloroquinoline-3-carboxaldehyde can be purified further by recrystallization from ethanol or by column chromatography.
Step 2: Conversion of Aldehyde to Nitrile
The transformation of the aldehyde group to a carbonitrile can be achieved via an oxidative ammoxidation process.[1][2]
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Reaction Setup: Dissolve the 7-Bromo-2-chloroquinoline-3-carboxaldehyde (1 equivalent) from Step 1 in a suitable solvent like dioxane or THF.
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Reagent Addition: Add an excess of aqueous ammonia to the solution, followed by the addition of ceric ammonium nitrate (CAN) as an oxidant.
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Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.
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Work-up: Dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude 7-Bromo-2-chloroquinoline-3-carbonitrile can be purified by column chromatography on silica gel.
Applications in Medicinal Chemistry and Drug Discovery
The strategic positioning of three distinct reactive handles makes 7-Bromo-2-chloroquinoline-3-carbonitrile an exceptionally powerful scaffold for building libraries of potential drug candidates. Its utility stems from the ability to perform selective, sequential modifications.
Scaffold Decoration Strategy
The general strategy involves using the C2-chloro and C7-bromo positions for diversification, while the C3-nitrile can be used as a key pharmacophoric element or a precursor for further elaboration.
Caption: Role as a versatile scaffold in drug discovery.
Therapeutic Relevance
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Anticancer Agents: The quinoline core is present in several tyrosine kinase inhibitors. Modifications at the C2 and C7 positions can be used to target the ATP-binding pocket of various kinases.
-
Antimalarial Drugs: Chloroquine and mefloquine are famous examples of quinoline-based antimalarials. This scaffold provides a modern starting point for developing agents to combat resistant strains of malaria.[9]
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Anti-inflammatory and Antiviral Compounds: The broad bioactivity of quinolines extends to anti-inflammatory and antiviral applications, making this building block relevant for a wide range of therapeutic programs.[3]
Conclusion
7-Bromo-2-chloroquinoline-3-carbonitrile is more than a chemical reagent; it is a strategic tool for innovation in drug discovery. Its well-defined physicochemical properties, established synthetic routes, and unparalleled chemical versatility empower researchers to efficiently synthesize and optimize novel molecular entities. The ability to selectively modify three key positions on the quinoline scaffold provides a robust platform for generating diverse chemical libraries, accelerating the journey from hit identification to lead optimization. Proper adherence to the safety and handling protocols outlined in this guide will ensure its effective and responsible use in advancing chemical and pharmaceutical research.
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